Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-
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Overview
Description
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is an organic compound with the molecular formula C21H26OS2. It is characterized by the presence of a cyclohexanol moiety attached to a propyl chain, which is further substituted with two phenylthio groups. This compound contains 26 hydrogen atoms, 21 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . It is a tertiary alcohol with a hydroxyl group and two sulfide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-phenyl-: Similar structure but with only one phenyl group.
Cyclohexanol, 1-ethynyl-: Contains an ethynyl group instead of phenylthio groups
Uniqueness
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
61173-89-5 |
---|---|
Molecular Formula |
C21H26OS2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-[1,1-bis(phenylsulfanyl)propyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H26OS2/c1-2-21(20(22)16-10-5-11-17-20,23-18-12-6-3-7-13-18)24-19-14-8-4-9-15-19/h3-4,6-9,12-15,22H,2,5,10-11,16-17H2,1H3 |
InChI Key |
BLBGKFIFDGPDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCCC1)O)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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